![molecular formula C14H17FN4O2S B2989342 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-fluorobenzenesulfonamide CAS No. 1448078-61-2](/img/structure/B2989342.png)
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-fluorobenzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . Sulfonamides have a wide range of applications, including antibiotics and diuretics .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving amines and sulfonyl chlorides .Chemical Reactions Analysis
The chemical reactivity of a compound depends on its functional groups. In the case of sulfonamides, they can undergo a variety of reactions, including hydrolysis, acylation, and displacement reactions .Scientific Research Applications
1. Corrosion Inhibition and Quantum Chemical Studies
A study by Kaya et al. (2016) explored the corrosion inhibition properties of certain piperidine derivatives, including sulfonamides, on iron surfaces. They used quantum chemical calculations and molecular dynamics simulations to analyze adsorption behaviors and global reactivity parameters, such as HOMO and LUMO energies, chemical hardness, and electrophilicity. These findings are relevant in understanding how sulfonamide derivatives can protect metals from corrosion, a significant concern in various industries (Kaya et al., 2016).
2. Gas-Liquid Chromatography
Vandenheuvel and Gruber (1975) discovered that dimethylformamide dialkylacetals react with primary sulfonamides to form N-dimethylaminomethylene derivatives. These compounds possess excellent properties for gas-liquid chromatographic studies, indicating the potential of sulfonamide derivatives in analytical chemistry, particularly in chromatographic applications (Vandenheuvel & Gruber, 1975).
3. Antimycobacterial Activity
Ghorab et al. (2017) synthesized a series of novel benzenesulfonamides with antimycobacterial properties. The study showed that certain compounds exhibited high activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This research underscores the potential of sulfonamide derivatives in developing new antituberculosis drugs (Ghorab et al., 2017).
4. Spectroscopic Characterization and Crystal Structures
Amim et al. (2008) focused on synthesizing and characterizing new platinum(II) dithiocarbimato complexes using benzenesulfonamide derivatives. The study provided insights into the structures of these complexes and their spectroscopic properties, contributing to the field of coordination chemistry and materials science (Amim et al., 2008).
5. Development of Antitumor Agents
Huang et al. (2001) explored the synthesis of sulfonamide derivatives as potential antitumor agents. They designed compounds with low toxicity and high antitumor activity, contributing to the ongoing search for effective cancer therapies (Huang et al., 2001).
Mechanism of Action
properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2S/c1-9-13(10(2)17-14(16-9)19(3)4)18-22(20,21)12-7-5-6-11(15)8-12/h5-8,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGSXVWIUPSAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-fluorobenzenesulfonamide |
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